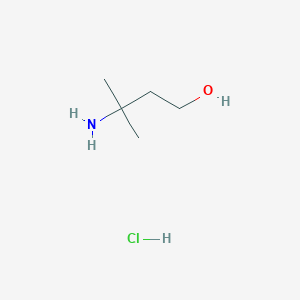

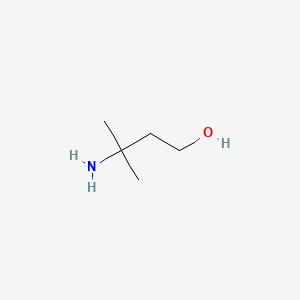

3-Amino-3-methyl-1-butanol Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-methylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(2,6)3-4-7;/h7H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDUJKYWZGSGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Amino-3-methyl-1-butanol Hydrochloride synthesis and properties

An In-depth Technical Guide to 3-Amino-3-methyl-1-butanol Hydrochloride: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 357185-97-8), a valuable amino alcohol intermediate in chemical and pharmaceutical research. The document details a robust, field-proven synthetic methodology, starting from common precursors, and explains the causality behind the experimental design. It includes a thorough characterization of the compound's physicochemical and spectroscopic properties, supported by authoritative data. Furthermore, this guide discusses the compound's applications, particularly its potential as a structural motif in drug development, and outlines essential safety and handling protocols. The content is structured to serve as a practical resource for researchers, chemists, and drug development professionals, integrating expert insights with validated scientific data.

Introduction: Significance of a Versatile Amino Alcohol

3-Amino-3-methyl-1-butanol is a bifunctional organic compound featuring both a primary alcohol and a tertiary amine functional group. Its hydrochloride salt enhances stability and improves handling characteristics, making it a practical building block for complex molecular synthesis. While its direct applications are specialized, its structure is representative of 1,3-amino alcohols, which are crucial pharmacophores found in a wide range of biologically active molecules and pharmaceutical agents.

The strategic placement of the hydroxyl and amino groups, separated by a three-carbon chain with a quaternary center, offers unique stereochemical and reactive properties. This structure is of significant interest to medicinal chemists for creating scaffolds that can interact with biological targets through hydrogen bonding and ionic interactions. This guide provides the foundational knowledge required to synthesize, characterize, and effectively utilize this versatile intermediate.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving the formation of a nitro alcohol intermediate followed by its catalytic reduction and subsequent salt formation. This approach is reliable, scalable, and utilizes readily available starting materials.

Synthetic Strategy Overview: From Nitroalkane to Amino Alcohol

The chosen pathway leverages the robust and well-established Henry (nitroaldol) reaction, followed by catalytic hydrogenation.

-

Step 1: Nitroaldol Condensation. 2-Nitropropane reacts with formaldehyde in the presence of a base catalyst to form the intermediate, 3-methyl-3-nitro-1-butanol. This reaction is a classic C-C bond-forming method that efficiently constructs the carbon skeleton.

-

Step 2: Catalytic Hydrogenation and Salt Formation. The nitro group of the intermediate is selectively reduced to a primary amine using a heterogeneous catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere. The resulting free base, 3-Amino-3-methyl-1-butanol, is then converted to its stable hydrochloride salt by treatment with hydrochloric acid.

This strategy is advantageous due to the high efficiency of catalytic hydrogenation, which typically proceeds with high yield and generates minimal byproducts, simplifying purification.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methyl-3-nitro-1-butanol

-

To a stirred solution of 2-nitropropane (1.0 eq) in ethanol, add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a catalytic amount of a suitable base, such as triethylamine (0.1 eq), while maintaining the temperature below 10 °C. The choice of a mild organic base minimizes side reactions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Neutralize the reaction mixture with dilute acetic acid and concentrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3-methyl-3-nitro-1-butanol, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-methyl-3-nitro-1-butanol from the previous step in methanol or ethanol (a polar protic solvent is ideal for this reduction).

-

Transfer the solution to a hydrogenation vessel. Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5 mol %). The catalyst loading is critical for reaction efficiency; lower amounts may lead to incomplete conversion.

-

Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 6-12 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality Note: The catalyst is pyrophoric and must be handled with care, preferably kept wet with the solvent during filtration.

-

Concentrate the filtrate under reduced pressure to obtain the free base, 3-Amino-3-methyl-1-butanol, as an oily residue.[1]

-

Dissolve the crude amine in anhydrous diethyl ether and cool it in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (or bubble HCl gas) with stirring until precipitation ceases. This ensures the formation of the hydrochloride salt without introducing water, which would hinder crystallization.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield pure this compound.

Self-Validating Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure. The ¹H NMR should show characteristic peaks for the two methyl groups (singlet), the two methylene groups (triplets or more complex multiplets), and the amine/hydroxyl protons.[2][3]

-

FTIR Spectroscopy: Verifies the presence of key functional groups, including O-H and N-H stretches (broad band ~3200-3400 cm⁻¹) and C-H stretches (~2800-3000 cm⁻¹).

-

Melting Point Analysis: A sharp melting point range indicates high purity.

-

Mass Spectrometry: Confirms the molecular weight of the parent free base.

Physicochemical and Spectroscopic Properties

A summary of the key properties of 3-Amino-3-methyl-1-butanol and its hydrochloride salt is presented below for quick reference.

| Property | Value | Source(s) |

| Compound Name | This compound | [4] |

| CAS Number | 357185-97-8 | [4][5] |

| Molecular Formula | C₅H₁₄ClNO | [4] |

| Molecular Weight | 139.62 g/mol | [4][6] |

| Parent Free Base | 3-Amino-3-methyl-1-butanol (CAS: 42514-50-1) | [7] |

| Free Base Mol. Weight | 103.16 g/mol | [7] |

| Appearance | White to off-white solid | General |

| Topological Polar Surface Area | 46.3 Ų (for free base) | [7] |

| Hydrogen Bond Donor Count | 3 (for hydrochloride) | [6] |

| Hydrogen Bond Acceptor Count | 2 (for hydrochloride) | [6] |

Spectroscopic Data Interpretation

-

¹H NMR (Free Base, CDCl₃): Expected chemical shifts include a singlet for the two methyl groups (C(CH₃)₂), a triplet for the methylene group adjacent to the hydroxyl group (-CH₂OH), and another triplet for the methylene group adjacent to the quaternary carbon (-C(CH₃)₂-CH₂-). The amine and hydroxyl protons may appear as broad singlets.[1]

-

¹³C NMR (Free Base): Distinct signals are expected for the quaternary carbon, the two equivalent methyl carbons, and the two methylene carbons.[2]

-

IR (Free Base): Key absorptions include a broad peak from 3300-3400 cm⁻¹ (O-H and N-H stretching) and peaks around 2850-2960 cm⁻¹ (C-H stretching).[2]

Applications in Research and Drug Development

This compound serves as a valuable building block in synthetic organic chemistry. While specific drug candidates containing this exact moiety are not widely publicized, its structural class—chiral amino alcohols—is of paramount importance in pharmaceuticals.

-

Pharmaceutical Intermediates: Amino alcohols are key intermediates for a wide range of chiral drugs.[8][9] For instance, the structurally related compound (R)-3-aminobutanol is a critical intermediate in the synthesis of Dolutegravir, an antiretroviral medication used to treat HIV.[10][11][12] This highlights the potential of compounds like 3-Amino-3-methyl-1-butanol as precursors for novel therapeutic agents.

-

Scaffold for Combinatorial Chemistry: The primary amine and hydroxyl groups provide two reactive handles for derivatization, making it a suitable scaffold for building combinatorial libraries to screen for biological activity.

-

Ligand Synthesis: The nitrogen and oxygen atoms can act as coordination sites, allowing for its use in the synthesis of chiral ligands for asymmetric catalysis.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound and its precursors.

-

GHS Hazard Statements: The parent compound, 3-amino-3-methyl-2-butanol hydrochloride, has associated GHS warnings. It is presumed the 1-butanol isomer carries similar risks. These include:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically accessible and useful chemical intermediate. The synthetic route via a nitro alcohol precursor is a robust and scalable method, yielding a stable, crystalline product. Its well-defined physicochemical properties and the presence of versatile functional groups make it a valuable building block for researchers in medicinal chemistry and materials science. Understanding its synthesis, properties, and safe handling is key to unlocking its potential in the development of novel molecules and materials.

References

-

3-Amino-3-methylbutan-2-ol hydrochloride | C5H14ClNO | CID 13319223 . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

3-Amino-3-methyl-1-butanol - Spectra . SpectraBase. Available at: [Link]

-

3-Amino-3-methylbutan-1-ol | C5H13NO | CID 641000 . PubChem, National Center for Biotechnology Information. Available at: [Link]

- Synthesis method of (R) -3-aminobutanol. Google Patents (CN110683960A).

-

3-Amino-3-methyl-1-butanol - Optional[1H NMR] - Chemical Shifts . SpectraBase. Available at: [Link]

-

PROCESS DEVELOPMENT REPORT: A Low Cost Route to (R)-3-Aminobutan-1-ol . Medicines for All institute (M4ALL). Available at: [Link]

-

Preparation method of (R)-3-amino butanol . Patsnap. Available at: [Link]

-

Enhancing Drug Synthesis: The Advantage of High-Purity (R)-3-Amino-1-Butanol . LinkedIn. Available at: [Link]

Sources

- 1. 3-AMINO-3-METHYL-BUTAN-1-OL | 42514-50-1 [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. CAS 357185-97-8 | 4156-5-18 | MDL MFCD26407724 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. 357185-97-8|this compound|BLD Pharm [bldpharm.com]

- 6. 3-Amino-3-methylbutan-2-ol hydrochloride | C5H14ClNO | CID 13319223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Amino-3-methylbutan-1-ol | C5H13NO | CID 641000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. (R)-3-amino-1-butanol | 61477-40-5 [chemicalbook.com]

- 11. Preparation method of (R)-3-amino butanol - Eureka | Patsnap [eureka.patsnap.com]

- 12. nbinno.com [nbinno.com]

physicochemical properties of 3-Amino-3-methyl-1-butanol HCl

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-methyl-1-butanol Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 3-Amino-3-methyl-1-butanol and its hydrochloride (HCl) salt. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural and analytical characteristics, experimental protocols for property determination, and the scientific rationale for its use as a hydrochloride salt. By synthesizing data from established chemical databases and providing field-proven insights, this guide serves as an authoritative resource for understanding and utilizing this important chemical building block.

Introduction and Molecular Overview

3-Amino-3-methyl-1-butanol is a chiral amino alcohol that serves as a valuable intermediate in organic synthesis, particularly in the development of specialty chemicals and biologically active molecules.[1] Its structure, featuring both a primary amine and a primary alcohol functional group on a branched carbon skeleton, provides versatile reactivity. For applications in research and pharmaceutical development, the compound is frequently prepared and utilized as its hydrochloride salt to enhance stability, handling, and aqueous solubility.

Nomenclature and Chemical Identifiers

Precise identification is critical in scientific research. The following table summarizes the key identifiers for both the free base and its hydrochloride salt.

| Identifier | 3-Amino-3-methyl-1-butanol (Free Base) | 3-Amino-3-methyl-1-butanol HCl |

| IUPAC Name | 3-amino-3-methylbutan-1-ol[2] | 3-amino-3-methylbutan-1-ol hydrochloride |

| Synonyms | 3-Amino-3-methylbutanol, 1-Butanol, 3-amino-3-methyl-[2] | Not Widely Available |

| CAS Number | 42514-50-1[2] | 357185-97-8[3] |

| Molecular Formula | C₅H₁₃NO[2] | C₅H₁₄ClNO |

| Molecular Weight | 103.16 g/mol [2] | 139.62 g/mol |

| InChIKey | PHRHXTTZZWUGNN-UHFFFAOYSA-N[2] | Data Not Available |

| Canonical SMILES | CC(C)(CCO)N[2] | CC(C)(CCO)[NH3+].[Cl-] |

Chemical Structure

The conversion of the free base to its hydrochloride salt involves the protonation of the basic amino group by hydrochloric acid. This transformation from a neutral molecule to an ionic salt is fundamental to its altered physicochemical properties.

Core Physicochemical Properties

The properties of 3-Amino-3-methyl-1-butanol HCl are dictated by its ionic nature. The following table summarizes key physical and chemical data, drawing comparisons with the free base where applicable.

| Property | Value / Description | Rationale and Significance |

| Physical State | White to off-white crystalline solid. | The ionic lattice of the HCl salt results in a solid state at room temperature, which is often easier to handle and weigh accurately than the liquid free base. |

| Melting Point | Data not available; expected to be significantly higher than the free base. | Amine salts typically have higher melting points due to strong ionic interactions. This property is a key indicator of purity. |

| Boiling Point | Not applicable; decomposes upon strong heating. | As an ionic salt, it does not have a true boiling point at atmospheric pressure and will likely decompose before boiling. |

| Solubility | Expected to be highly soluble in water and soluble in lower alcohols (e.g., methanol, ethanol).[4][5] Sparingly soluble or insoluble in nonpolar organic solvents. | The ionic nature of the HCl salt allows it to readily dissolve in polar protic solvents like water, a critical advantage for aqueous-based reactions or formulation development. |

| pKa | Data not available; the pKa of the conjugate acid (R-NH₃⁺) is estimated to be in the range of 9-10. | The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which influences its reactivity, solubility, and biological interactions. |

Spectroscopic and Analytical Profile

The structural identity and purity of 3-Amino-3-methyl-1-butanol HCl are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The spectrum of the HCl salt is expected to show distinct signals. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet. The protons on the carbon adjacent to the ammonium group (-C(CH₃)₂-CH₂-) would also be a triplet. The methyl protons (-CH₃) would appear as a singlet, integrating to 6 hydrogens. The ammonium protons (-NH₃⁺) would appear as a broad singlet, and its chemical shift would be concentration and solvent dependent.

-

¹³C NMR: The spectrum would show four distinct carbon signals corresponding to the two methyl carbons (equivalent), the quaternary carbon, and the two methylene carbons. The chemical shifts would be influenced by the adjacent electronegative oxygen and protonated nitrogen atoms.

Spectra for the free base are publicly available and serve as a reference.[2][6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

O-H Stretch: A broad absorption band around 3300-3400 cm⁻¹ corresponding to the alcohol hydroxyl group.

-

N-H Stretch: A strong, broad absorption in the 3000-3200 cm⁻¹ region, characteristic of the ammonium (R-NH₃⁺) group. This often overlaps with the O-H stretch.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ from the alkyl groups.

-

N-H Bend: A characteristic bend for the ammonium group typically appears around 1500-1600 cm⁻¹.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

When analyzed by mass spectrometry, especially with techniques like electrospray ionization (ESI), the molecule will be detected as its cationic form (the free base protonated). The observed mass-to-charge ratio (m/z) would correspond to the molecular weight of the free base plus a proton [M+H]⁺, which is approximately 104.11 g/mol .[2][8]

Experimental Protocols for Property Determination

To ensure scientific integrity, key properties should be determined using validated methods. The causality behind these experimental choices lies in their precision, reproducibility, and ability to provide unambiguous data.

Workflow for pKa Determination via Potentiometric Titration

Potentiometric titration is the gold standard for determining pKa values. It measures the change in pH of a solution of the compound upon the incremental addition of a titrant of known concentration. The pKa is the pH at which the amino group is 50% protonated.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method is a reliable way to determine the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of 3-Amino-3-methyl-1-butanol HCl to a known volume of deionized water in a sealed flask. The excess solid ensures that a saturated solution is achieved.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.45 µm) is critical to remove fine particles.

-

Quantification: Accurately dilute a known volume of the clear, saturated supernatant.

-

Analysis: Analyze the concentration of the diluted solution using a suitable analytical method, such as HPLC with a UV detector (if the compound has a chromophore after derivatization) or a quantitative NMR (qNMR) assay.

-

Calculation: Calculate the original concentration in the saturated solution, which corresponds to the compound's solubility.

Stability, Storage, and Safety

Chemical Stability and Storage

-

Stability: As a hydrochloride salt, the compound is significantly more stable and less volatile than its free base form. The protonated amine is less susceptible to oxidation.

-

Hygroscopicity: Like many salts, it may be hygroscopic (tend to absorb moisture from the air).

-

Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong bases and oxidizing agents.[9][10]

Safety and Handling

Based on GHS data for the free base and related amino alcohols, the following precautions are advised:

-

Hazards: May be harmful if swallowed and can cause skin and serious eye irritation.[2][9][11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[12]

-

Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.[9][10][12]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[9][10]

Rationale for Use as a Hydrochloride Salt

The decision to use a chemical in its salt form is a strategic choice in chemical synthesis and drug development, driven by significant improvements in key properties.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Amino-3-methylbutan-1-ol | C5H13NO | CID 641000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 357185-97-8|this compound|BLD Pharm [bldpharm.com]

- 4. (3R) 3 Amino 1 Butanol - High Purity Industrial Grade Chemical at Attractive Price [jigspharma.com]

- 5. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 1-Butanol, 2-amino-3-methyl-, (.+/-.)- [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Molecular Structure of 3-Amino-3-methyl-1-butanol Hydrochloride

Foreword

For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's structure is the bedrock of innovation. Simple chemical building blocks often hold the key to complex pharmaceutical agents. 3-Amino-3-methyl-1-butanol Hydrochloride is one such molecule—a chiral amino alcohol with significant potential as a scaffold in synthetic chemistry. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and potential applications, grounded in established chemical principles. Due to the limited specific literature on this particular hydrochloride salt, this guide synthesizes direct data with inferred knowledge from its parent compound and structurally related analogs, offering a robust and practical overview for the laboratory professional.

Core Molecular Identity and Physicochemical Properties

This compound is the salt form of the parent amino alcohol. The protonation of the tertiary amino group by hydrochloric acid enhances the compound's solubility in aqueous media and improves its stability for storage and handling, which are desirable traits for chemical reagents.

The core structure features a butanol backbone with a hydroxyl (-OH) group at the C1 position and an amino (-NH2) group at the C3 position. Critically, the C3 carbon is also substituted with a methyl group, rendering it a tertiary amine and a chiral center. This chirality means the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-3-Amino-3-methyl-1-butanol and (S)-3-Amino-3-methyl-1-butanol. Unless a specific stereoisomer is prepared, the compound typically exists as a racemic mixture.

Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 3-amino-3-methylbutan-1-ol;hydrochloride | [1] |

| CAS Number | 357185-97-8 | [2][3] |

| Molecular Formula | C₅H₁₄ClNO | [2] |

| Molecular Weight | 139.62 g/mol | [1][2] |

| Parent Compound CAS | 42514-50-1 (3-Amino-3-methyl-1-butanol) | [4] |

| InChIKey | RRYZUVBCTHMABY-UHFFFAOYSA-N | [1] |

Computed Physicochemical Properties

The following properties are computationally derived for the parent compound, 3-Amino-3-methyl-1-butanol, and provide insight into its molecular behavior.

| Property | Value | Source |

| XLogP3 | -0.4 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 3 | [4] |

| Polar Surface Area | 46.25 Ų | [1] |

Structural Elucidation via Spectroscopic Analysis

While specific, published spectra for the hydrochloride salt are not widely available, the structure can be unequivocally confirmed using standard spectroscopic techniques. Data for the parent free base, 3-Amino-3-methyl-1-butanol, is available and serves as an excellent reference.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum would provide definitive proof of the structure. Key expected signals include:

-

A singlet integrating to 6H for the two equivalent methyl groups (C(CH₃)₂).

-

A triplet integrating to 2H for the methylene group adjacent to the hydroxyl group (-CH₂OH).

-

A triplet integrating to 2H for the other methylene group (-CH₂-C(NH₃⁺)).

-

Broad signals corresponding to the hydroxyl (-OH) and ammonium (-NH₃⁺) protons, which are exchangeable with deuterium in solvents like D₂O.

-

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals, confirming the number of unique carbon environments:

-

One quaternary carbon signal (C-NH₃⁺).

-

Two methylene carbon signals (-CH₂-).

-

Two equivalent methyl carbon signals (-CH₃).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For the hydrochloride salt, the spectrum would be characterized by:

-

A strong, broad absorption band around 3400-3200 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.

-

A broad absorption band in the 3000-2800 cm⁻¹ region, corresponding to the N-H stretching of the ammonium salt (R-NH₃⁺).

-

Sharp absorption bands around 2960-2850 cm⁻¹ due to C-H stretching of the alkyl groups.

-

A C-O stretching band around 1050 cm⁻¹.

Synthesis and Stereochemical Considerations

Specific, peer-reviewed synthesis routes for this compound are not prominently documented. However, a plausible and logical synthetic strategy can be designed based on well-established organic chemistry reactions used for analogous compounds, such as the structurally related (R)-3-amino-1-butanol, a key intermediate in the synthesis of the HIV drug Dolutegravir.[6][7][8]

A common approach involves the reduction of a corresponding nitro-alcohol precursor.

Proposed Synthetic Workflow: Reduction of a Nitro Precursor

This multi-step process begins with readily available starting materials.

-

Henry (Nitroaldol) Reaction: The synthesis of the nitro-alcohol precursor, 3-methyl-3-nitro-1-butanol, would be achieved via a Henry reaction. This involves the base-catalyzed addition of 2-nitropropane to ethylene oxide or a protected equivalent.

-

Reduction of the Nitro Group: The nitro group of the precursor is then reduced to a primary amine. Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel is a standard and effective method for this transformation.[9]

-

Salt Formation: The resulting free base, 3-Amino-3-methyl-1-butanol, is dissolved in a suitable solvent (e.g., isopropanol, diethyl ether) and treated with a stoichiometric amount of hydrochloric acid to precipitate the desired hydrochloride salt.

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery

While this specific molecule is not widely cited as a direct therapeutic agent, its structure is emblematic of a class of compounds—chiral amino alcohols—that are of immense value in medicinal chemistry.[10] The presence of both a nucleophilic amino group and a hydroxyl group, combined with a defined stereocenter, makes it an ideal building block (chiron) for synthesizing more complex, biologically active molecules.

The value of related compounds is well-documented. For instance, (R)-3-amino-1-butanol is a critical intermediate for the anti-HIV drug Dolutegravir and has been used in the synthesis of antibiotics and anti-tumor agents.[6][8][10] By analogy, 3-Amino-3-methyl-1-butanol provides a scaffold that can be used to:

-

Introduce Chirality: Control the three-dimensional orientation of a drug molecule to optimize its binding to a specific biological target like an enzyme or receptor.

-

Improve Pharmacokinetic Properties: The polar amino and hydroxyl groups can be used to tune solubility and other properties that affect how a drug is absorbed, distributed, metabolized, and excreted (ADME).

-

Serve as a Linker: The bifunctional nature of the molecule allows it to be used to connect different pharmacophores within a larger molecular design.

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol outlines a self-validating system for the structural confirmation of this compound using ¹H NMR spectroscopy.

Objective

To acquire a high-resolution ¹H NMR spectrum to confirm the identity and purity of a supplied sample of this compound.

Materials

-

Sample: this compound

-

Solvent: Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD)

-

Internal Standard (optional): Trimethylsilylpropanoic acid (TSP) for D₂O

-

NMR Tube: 5 mm diameter, high precision

-

Pipettes and glassware

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the hydrochloride salt directly into a clean, dry vial.

-

Add approximately 0.7 mL of D₂O to the vial. The hydrochloride salt should be readily soluble.

-

Vortex the vial gently until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution to a clean NMR tube.

-

-

NMR Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. A sharp, symmetrical solvent peak is indicative of good shimming.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum. Typical parameters include:

-

Pulse Program: zg30

-

Number of Scans: 16 (adjust as needed for signal-to-noise)

-

Spectral Width: ~12 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 2 seconds

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift axis. If using D₂O, reference the residual HDO peak to ~4.79 ppm.

-

Integrate the signals corresponding to the different proton environments. The relative integrals should match the number of protons in each group (e.g., a 6:2:2 ratio for methyl:methylene:methylene protons).

-

Analyze the splitting patterns (multiplicity) to confirm the connectivity of the molecule.

-

Caption: Workflow for NMR-based structural verification.

Conclusion

This compound represents a foundational chiral building block whose value is underscored by the extensive use of its structural analogs in modern pharmacology. While detailed research on this specific molecule is not abundant, its structure can be confidently assigned through standard analytical techniques. Its key features—a primary alcohol, a tertiary amine salt, and a stereocenter—provide a versatile chemical handle for the synthesis of complex molecular architectures. For drug development professionals, this compound and others like it are essential tools in the ongoing quest to design more effective and specific therapeutic agents.

References

-

PubChem. 3-Amino-3-methylbutan-2-ol hydrochloride - Compound Summary for CID 13319223. [Link]

-

PubChem. 3-Amino-3-methylbutan-1-ol - Compound Summary for CID 641000. [Link]

-

ChemBK. R-3-amino-1-butanol. [Link]

- Patsnap.

-

Medicines for All Institute (M4ALL). PROCESS DEVELOPMENT REPORT: A One-Step, Low-Cost Route to (R)-3-Aminobutan-1-ol. [Link]

-

SpectraBase. 3-Amino-3-methyl-1-butanol. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033777). [Link]

-

SpectraBase. 3-Amino-3-methyl-1-butanol - 1H NMR. [Link]

-

Ataman Kimya. 3-METHYLBUTANOL. [Link]

Sources

- 1. 3-Amino-3-methylbutan-2-ol hydrochloride | C5H14ClNO | CID 13319223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 357185-97-8 | 4156-5-18 | MDL MFCD26407724 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 357185-97-8|this compound|BLD Pharm [bldpharm.com]

- 4. 3-Amino-3-methylbutan-1-ol | C5H13NO | CID 641000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. chembk.com [chembk.com]

- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 8. (R)-3-amino-1-butanol | 61477-40-5 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Preparation method of (R)-3-amino butanol - Eureka | Patsnap [eureka.patsnap.com]

3-Amino-3-methyl-1-butanol free base vs hydrochloride salt

An In-Depth Technical Guide to 3-Amino-3-methyl-1-butanol: Free Base vs. Hydrochloride Salt

This guide provides an in-depth technical analysis of 3-Amino-3-methyl-1-butanol, comparing its free base and hydrochloride salt forms. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the selection and application of the appropriate form of this crucial building block.

Introduction: The Versatile Amino Alcohol

3-Amino-3-methyl-1-butanol is a chiral amino alcohol that serves as a versatile building block in organic synthesis and pharmaceutical development. Its structure, featuring a primary alcohol and a tertiary amine on a simple butane backbone, makes it a valuable synthon for creating more complex molecules. The choice between using its free base form or its hydrochloride (HCl) salt is a critical decision in experimental design, impacting everything from solubility and stability to reactivity and handling. This guide will elucidate the key differences and provide a practical framework for making an informed selection.

Physicochemical Properties: A Tale of Two Forms

The fundamental differences between the free base and the hydrochloride salt of 3-Amino-3-methyl-1-butanol lie in their physicochemical properties. The free base is a nucleophilic, organic-soluble compound, while the hydrochloride salt is a more stable, water-soluble crystalline solid.

Table 1: Comparative Physicochemical Properties

| Property | 3-Amino-3-methyl-1-butanol (Free Base) | 3-Amino-3-methyl-1-butanol HCl |

| Appearance | Colorless to light yellow liquid | White to off-white crystalline solid |

| Molecular Formula | C5H13NO | C5H14ClNO |

| Molecular Weight | 103.16 g/mol | 139.62 g/mol |

| Melting Point | Not available (liquid at room temp.) | ~153-158 °C |

| Boiling Point | ~176 °C | Not applicable (decomposes) |

| Solubility | Soluble in methanol, ethanol, chloroform | Soluble in water, methanol |

| pKa | ~10 (estimated for the amine) | Not applicable |

| Stability | Can be sensitive to air and moisture | Generally more stable and less hygroscopic |

| Hygroscopicity | Can be hygroscopic | Low to moderate hygroscopicity |

The Causality Behind Experimental Choices: When to Use Which Form

The selection of the free base or the hydrochloride salt is dictated by the specific requirements of the chemical transformation or formulation.

The Free Base: A Nucleophile for Organic Synthesis

The lone pair of electrons on the nitrogen atom of the free base makes it a potent nucleophile. This reactivity is essential for reactions where the amino group is intended to attack an electrophilic center, such as in amide bond formation or the synthesis of substituted amines.

Typical Applications:

-

Amide Coupling: The free base is the reactive species in amide bond formation with activated carboxylic acids or acyl chlorides.

-

Alkylation Reactions: It can be alkylated at the nitrogen atom to form secondary or tertiary amines.

-

As a Base: The free base can be used as a mild, organic-soluble base in certain reactions.

The Hydrochloride Salt: Stability and Aqueous Solubility

The hydrochloride salt is formed by the protonation of the amino group with hydrochloric acid. This protonation neutralizes the nucleophilicity of the amine, rendering it unreactive in many synthetic applications until the free base is liberated. The salt form offers significant advantages in terms of handling, stability, and solubility in aqueous media.

Typical Applications:

-

Storage and Handling: The crystalline nature and higher stability of the HCl salt make it easier to store and handle, with a longer shelf life compared to the often-liquid and potentially air-sensitive free base.

-

Aqueous Reactions: For reactions conducted in water or protic solvents, the HCl salt's enhanced solubility is a significant advantage.

-

Drug Formulation: In pharmaceutical development, the salt form of an active pharmaceutical ingredient (API) is often preferred due to its improved stability, bioavailability, and ease of formulation.

Experimental Protocols: A Self-Validating System

The following protocols provide detailed, step-by-step methodologies for the interconversion and use of 3-Amino-3-methyl-1-butanol free base and its hydrochloride salt.

Protocol: Liberation of the Free Base from the Hydrochloride Salt

This protocol describes the process of converting the hydrochloride salt to the free base, a necessary step before its use in many organic reactions.

Materials:

-

3-Amino-3-methyl-1-butanol HCl

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Deionized water

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the 3-Amino-3-methyl-1-butanol HCl in a minimal amount of deionized water in a round-bottom flask.

-

Basification: Cool the solution in an ice bath. Slowly add a 1 M aqueous solution of NaOH or KOH dropwise with stirring until the pH of the solution is >11. This deprotonates the ammonium salt to liberate the free base.

-

Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with an equal volume of dichloromethane. The free base will move into the organic layer.

-

Washing: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the 3-Amino-3-methyl-1-butanol free base.

Protocol: Formation of the Hydrochloride Salt from the Free Base

This protocol details the conversion of the free base to its hydrochloride salt, which is often done for purification or long-term storage.

Materials:

-

3-Amino-3-methyl-1-butanol free base

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., 2 M HCl in diethyl ether or isopropanol)

-

Anhydrous diethyl ether or other suitable anti-solvent

-

Beaker or Erlenmeyer flask

-

Stir bar

-

Büchner funnel and filter paper

Procedure:

-

Dissolution: Dissolve the 3-Amino-3-methyl-1-butanol free base in a minimal amount of a suitable solvent like anhydrous diethyl ether or isopropanol.

-

Protonation: Cool the solution in an ice bath. Slowly add a solution of HCl in the chosen solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution as a white solid.

-

Precipitation: Continue adding the HCl solution until no further precipitation is observed.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Drying: Dry the collected solid under vacuum to obtain the pure 3-Amino-3-methyl-1-butanol HCl salt.

Visualization of Key Concepts

The following diagrams illustrate the chemical relationship and the decision-making process for selecting the appropriate form of 3-Amino-3-methyl-1-butanol.

Caption: Chemical interconversion between the free base and hydrochloride salt.

Caption: Decision workflow for selecting the appropriate form.

Conclusion: A Strategic Choice

The decision to use 3-Amino-3-methyl-1-butanol as a free base or a hydrochloride salt is a strategic one, with significant implications for the success of a research or development project. The free base is the workhorse for organic synthesis where its nucleophilicity is paramount, while the hydrochloride salt provides stability, ease of handling, and aqueous solubility, making it ideal for storage and certain formulation applications. A thorough understanding of the properties and interconversion of these two forms is essential for any scientist working with this versatile molecule.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-3-methyl-1-butanol HCl

Introduction

3-Amino-3-methyl-1-butanol HCl is a small molecule of significant interest in contemporary chemical and pharmaceutical research. As a chiral amino alcohol, its structural motifs are prevalent in a variety of biologically active compounds and are utilized as key intermediates in asymmetric synthesis. The hydrochloride salt form is often preferred in development settings to enhance solubility and handling characteristics. A comprehensive understanding of its solubility and stability profiles is paramount for researchers, scientists, and drug development professionals to ensure consistent and reliable results in experimental design, formulation development, and process chemistry.

This guide provides an in-depth technical overview of the core physicochemical properties of 3-Amino-3-methyl-1-butanol HCl, with a focus on its solubility in various solvent systems and its stability under a range of stress conditions. It is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols for in-house validation and characterization.

Physicochemical Properties: A Foundational Overview

A thorough understanding of the fundamental physicochemical properties of 3-Amino-3-methyl-1-butanol HCl is the cornerstone of predicting its behavior in various experimental and formulation settings. While specific experimental data for this exact compound is not extensively published, we can infer its likely characteristics based on its structure and data from its free base, 3-Amino-3-methylbutan-1-ol, and structurally similar compounds.

Table 1: Estimated Physicochemical Properties of 3-Amino-3-methyl-1-butanol HCl

| Property | Estimated Value/Information | Source/Basis |

| IUPAC Name | 3-amino-3-methylbutan-1-ol;hydrochloride | PubChem CID: 13319223 (for 3-Amino-3-methylbutan-2-ol hydrochloride) |

| Molecular Formula | C5H14ClNO | PubChem CID: 13319223 (for 3-Amino-3-methylbutan-2-ol hydrochloride) |

| Molecular Weight | 139.62 g/mol | PubChem CID: 13319223 (for 3-Amino-3-methylbutan-2-ol hydrochloride) |

| Appearance | Likely a white to off-white crystalline solid | General property of amine hydrochlorides |

| pKa | Estimated 9-10 (for the protonated amine) | Typical pKa for primary aliphatic amines |

| Melting Point | Not available. Requires experimental determination. | - |

| LogP (free base) | -0.4 | PubChem CID: 641000 (for 3-Amino-3-methylbutan-1-ol) |

The presence of the hydrochloride salt significantly influences the molecule's properties, most notably its solubility. The protonated amine group and the chloride counter-ion render the molecule highly polar, suggesting good solubility in polar protic solvents.

Solubility Profile: A Theoretical and Practical Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key parameter in the design of liquid formulations and purification processes. As an amine hydrochloride salt, 3-Amino-3-methyl-1-butanol HCl is expected to exhibit favorable solubility in polar solvents.

Theoretical Considerations

The principle of "like dissolves like" is a fundamental guide to predicting solubility. The ionic nature of 3-Amino-3-methyl-1-butanol HCl, conferred by the protonated tertiary amine and the chloride anion, suggests strong dipole-dipole and ion-dipole interactions with polar solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are anticipated to be excellent choices for dissolving 3-Amino-3-methyl-1-butanol HCl. The hydroxyl groups of these solvents can act as hydrogen bond donors, and the oxygen atoms as hydrogen bond acceptors, effectively solvating both the protonated amine and the chloride ion.

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): While possessing a dipole moment, these solvents lack the ability to donate hydrogen bonds. Consequently, the solubility of 3-Amino-3-methyl-1-butanol HCl is expected to be lower in these solvents compared to polar protic solvents.

-

Non-polar Solvents (e.g., Toluene, Hexane): Due to the absence of significant dipole moments and hydrogen bonding capabilities, these solvents are unlikely to effectively solvate the ionic structure of 3-Amino-3-methyl-1-butanol HCl, leading to poor solubility.

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility of 3-Amino-3-methyl-1-butanol HCl in a range of relevant solvents. The following protocol outlines a robust method for this determination.

Caption: Workflow for a comprehensive forced degradation study.

General Sample Preparation: Prepare a stock solution of 3-Amino-3-methyl-1-butanol HCl at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., water or a water/methanol mixture). For solid-state studies, use the neat compound.

-

Acidic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at an elevated temperature (e.g., 60-80 °C).

-

Withdraw aliquots at various time points (e.g., 2, 6, 24, 48 hours), neutralize with an equivalent amount of NaOH, and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solution at an elevated temperature (e.g., 60-80 °C).

-

Withdraw aliquots at various time points, neutralize with an equivalent amount of HCl, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H2O2.

-

Keep the solution at room temperature and protected from light.

-

Withdraw aliquots at various time points and analyze by HPLC.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 80 °C).

-

At specified time points, dissolve a portion of the solid in the mobile phase and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose both the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B, which recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analyze the samples after the exposure period. A control sample should be kept in the dark under the same temperature conditions.

-

Table 3: Summary of Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Typical Reagents/Parameters | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M - 1 M HCl, 60-80 °C | Generally stable, but potential for dehydration of the alcohol at harsh conditions. |

| Basic Hydrolysis | 0.1 M - 1 M NaOH, 60-80 °C | Generally stable. |

| Oxidation | 3-30% H2O2, Room Temperature | Formation of N-oxide, oxidation of the primary alcohol to an aldehyde or carboxylic acid. [1] |

| Thermal | 80 °C or higher | Decomposition, potential for dealkylation or rearrangement. |

| Photolytic | ICH Q1B light exposure | Potential for photosensitized oxidation or radical-mediated degradation. |

Analytical Methodology for Quantification

A robust and validated analytical method is essential for accurately determining the solubility and monitoring the stability of 3-Amino-3-methyl-1-butanol HCl. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

HPLC-UV Method Development Considerations

-

Column Selection: A reversed-phase C18 column is a good starting point for the separation of this polar compound.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent retention and peak shape.

-

Detection: As 3-Amino-3-methyl-1-butanol HCl lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-215 nm) may be necessary. Alternatively, derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust.

Generic HPLC-UV Method Protocol

The following is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

Table 4: Generic HPLC-UV Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 50% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 210 nm |

Data Interpretation and Reporting

The data generated from solubility and stability studies should be meticulously analyzed and reported.

-

Solubility: Report the mean solubility and standard deviation for each solvent at the specified temperature.

-

Stability: For each stress condition, report the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point. A mass balance calculation should be performed to account for all components. Peak purity analysis should be conducted to ensure that the parent peak is free from co-eluting impurities.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 3-Amino-3-methyl-1-butanol HCl. While specific experimental data for this compound is limited in the public domain, the theoretical principles and detailed experimental protocols presented herein empower researchers to generate this critical data in their own laboratories. A thorough characterization of these properties is an indispensable step in the successful development and application of this valuable chemical entity.

References

-

PubChem. Compound Summary for CID 13319223, 3-Amino-3-methylbutan-2-ol hydrochloride. National Center for Biotechnology Information. [Link].

-

PubChem. Compound Summary for CID 641000, 3-Amino-3-methylbutan-1-ol. National Center for Biotechnology Information. [Link].

- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(4), 38-47.

- ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

- ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.

- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—a review. Asian Journal of Biomedical and Pharmaceutical Sciences, 3(22), 1.

- Lepaumier, H., et al. (2010). Oxidative degradation of amines. Chemical Engineering Research and Design, 88(1), 31-40.

- Reynolds, D. W., et al. (2012). Forced degradation of pharmaceuticals.

- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

- Szepesi, G., & Gazdag, M. (1990). Forced degradation in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 8(8-12), 849-858.

- Teas, C. R. (2006).

- Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165.

Sources

A Guide to the Spectroscopic Characterization of 3-Amino-3-methyl-1-butanol Hydrochloride

This technical guide provides a detailed exploration of the spectroscopic data for 3-Amino-3-methyl-1-butanol Hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers in-depth analysis and practical insights into the structural elucidation of this compound using modern spectroscopic techniques.

Introduction

This compound is a chiral amino alcohol derivative of significant interest in medicinal chemistry and asymmetric synthesis. Its structural integrity and purity are paramount for its application in the development of novel therapeutics. Spectroscopic analysis provides a definitive fingerprint of the molecule, enabling unambiguous identification, purity assessment, and structural confirmation. This guide will delve into the interpretation of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data pertinent to this compound. While direct spectral data for the hydrochloride salt is not always publicly available, this guide will leverage data from the free base, 3-Amino-3-methyl-1-butanol, and established chemical principles to present a comprehensive analytical overview.

Molecular Structure and Key Features

Understanding the molecular architecture is the first step in interpreting its spectroscopic signature. This compound possesses a primary alcohol, a tertiary amine (protonated as an ammonium salt), and two methyl groups attached to a quaternary carbon. This arrangement gives rise to distinct signals in various spectroscopic experiments.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present. For this compound, the key diagnostic peaks are associated with the hydroxyl (-OH), ammonium (-N⁺H₃), and alkyl (C-H) groups.

Expected IR Data Summary

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |

| 3200-3500 | O-H (Alcohol) | Stretching | Broad |

| 2800-3000 | N⁺-H (Ammonium) | Stretching | Broad, often complex |

| 2850-2960 | C-H (Alkyl) | Stretching | Sharp, multiple bands |

| 1500-1600 | N⁺-H (Ammonium) | Bending | Medium to strong |

| 1370-1470 | C-H (Alkyl) | Bending | Medium |

| 1050-1150 | C-O (Primary Alcohol) | Stretching | Strong |

Interpretation and Causality:

The broadness of the O-H stretching band is a direct consequence of hydrogen bonding between molecules. The N⁺-H stretching vibrations of the ammonium salt are also broad and typically appear at lower wavenumbers compared to a free amine due to the positive charge and hydrogen bonding. The presence of sharp C-H stretching bands confirms the aliphatic nature of the molecule. A strong C-O stretching band in the fingerprint region is characteristic of a primary alcohol.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Pressure is applied to ensure intimate contact between the sample and the crystal. The infrared spectrum is then recorded by co-adding multiple scans (e.g., 32 scans) at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: A background spectrum of the clean ATR crystal is subtracted from the sample spectrum to yield the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the protonated amino group will significantly influence the chemical shifts of nearby protons.

Expected ¹H NMR Data Summary (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.7-3.9 | Triplet | 2H | -CH₂-OH (H-1) |

| ~1.8-2.0 | Triplet | 2H | -CH₂-C(CH₃)₂- (H-2) |

| ~1.3-1.5 | Singlet | 6H | -C(CH₃)₂- (H-4, H-5) |

Interpretation and Causality:

The use of D₂O as a solvent will cause the exchange of the acidic protons (-OH and -N⁺H₃), which will therefore not be observed in the spectrum. The methylene protons adjacent to the hydroxyl group (H-1) are deshielded by the electronegative oxygen atom, resulting in a downfield chemical shift. These protons appear as a triplet due to coupling with the adjacent methylene protons (H-2). The methylene protons at H-2 are also a triplet due to coupling with H-1. The six protons of the two methyl groups are chemically equivalent and appear as a singlet because there are no adjacent protons to couple with.

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C NMR Spectroscopy

Carbon NMR provides information about the different carbon environments in the molecule.

Expected ¹³C NMR Data Summary (in D₂O)

| Chemical Shift (δ, ppm) | Assignment |

| ~60-62 | -CH₂-OH (C-1) |

| ~55-58 | -C(CH₃)₂- (C-3) |

| ~40-43 | -CH₂-C(CH₃)₂- (C-2) |

| ~25-28 | -C(CH₃)₂- (C-4, C-5) |

Interpretation and Causality:

The carbon attached to the hydroxyl group (C-1) is the most deshielded among the aliphatic carbons due to the electronegativity of the oxygen atom. The quaternary carbon (C-3) is also significantly deshielded due to the attachment of the electron-withdrawing ammonium group. The two methyl carbons (C-4 and C-5) are equivalent and appear as a single peak in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. A standard pulse program is used, and a sufficient number of scans are averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For this compound, electrospray ionization (ESI) is a suitable technique. The observed mass will correspond to the free base after the loss of HCl.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 104.11 | [M+H]⁺ of the free base (C₅H₁₄NO⁺) |

| 86.09 | Loss of H₂O from [M+H]⁺ |

| 72.08 | Loss of CH₂O from [M+H]⁺ (rearrangement) |

| 58.07 | Cleavage to form [C₃H₈N]⁺ |

Interpretation and Causality:

In positive ion ESI-MS, the molecule is expected to be observed as the protonated free base, [M+H]⁺, where M is 3-amino-3-methyl-1-butanol (MW = 103.16 g/mol ).[1] The most common fragmentation pathways for amino alcohols involve the loss of small neutral molecules like water or formaldehyde, and cleavage of the carbon-carbon bonds. The fragmentation pattern provides corroborating evidence for the proposed structure.

Caption: Proposed ESI-MS fragmentation pathway.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent system, typically a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. The instrument is operated in positive ion mode, and the mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic interpretation of IR, NMR, and MS data. This guide provides a foundational understanding of the expected spectral features and the underlying chemical principles. By following the outlined experimental protocols and interpretative strategies, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the integrity of their downstream applications in research and development.

References

-

PubChem. 3-Amino-3-methylbutan-1-ol. National Institutes of Health. [Link]

-

SpectraBase. 3-Amino-3-methyl-1-butanol. [Link]

-

Masoud, M. S., et al. (2010). Synthesis and Characterization of Amino Alcohol Complexes. Journal of Coordination Chemistry, 55(2), 153-163. [Link]

-

Chikaraishi, Y., et al. (2007). Reduction of Nonpolar Amino Acids to Amino Alcohols to Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 79(3), 930-935. [Link]

Sources

In-depth Technical Guide: Safety and Handling of 3-Amino-3-methyl-1-butanol Hydrochloride

Executive Summary & Critical Safety Notice

Section 1: Compound Identification and Inferred Hazard Profile

While specific toxicological data for 3-Amino-3-methyl-1-butanol Hydrochloride is limited, an analysis of related amino alcohols and the presence of the hydrochloride salt allows for an inferred hazard profile. The free base, 3-Amino-3-methylbutan-1-ol, is classified as harmful if swallowed.[1] Structurally similar compounds, such as other amino butanols, are known to cause skin irritation, serious eye damage, and respiratory irritation.[2][3][4] The hydrochloride salt form may introduce additional considerations regarding corrosivity.

Table 1: Chemical and Physical Properties (Inferred/Known)

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | - |

| CAS Number | 357185-97-8 | [5] |

| Molecular Formula | C5H14ClNO | [5] |

| Molecular Weight | 139.62 g/mol | [5] |

| Physical State | Likely a solid, based on salt form | Inferred |

| Solubility | Expected to be soluble in water | Inferred |

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective management of chemical hazards relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to ensure personnel safety.

Caption: Hierarchy of Controls, prioritizing engineering controls over PPE.

-

Elimination/Substitution : In a research context, eliminating the compound is not feasible. Substitution with a less hazardous material should be considered if the experimental design allows.

-

Engineering Controls : These are the primary line of defense. All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6]

-

Administrative Controls : Strict adherence to Standard Operating Procedures (SOPs), comprehensive personnel training on the specific hazards, and clear labeling are critical.

-

Personal Protective Equipment (PPE) : PPE is the final barrier and must be used in conjunction with higher-level controls.

Section 3: Personal Protective Equipment (PPE) Protocol

Given the potential for skin, eye, and respiratory irritation, a stringent PPE protocol is mandatory.

-

Eye and Face Protection : Wear chemical safety goggles with side-shields conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US) standards at all times.[6][7][8]

-

Skin Protection :

-

Gloves : Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and disposed of after handling the compound.[7] Use proper glove removal technique to avoid skin contact.

-

Lab Coat : A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an appropriate particulate filter should be used.[7]

Section 4: Safe Handling and Storage Procedures

-

Handling :

-

Storage :

Section 5: Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Caption: Immediate first aid measures for different exposure routes.

Step-by-Step First Aid Measures:

-

Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][9]

-

Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention.[7][9]

-

Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.[2][7][9]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9]

Accidental Release Measures:

-

Small Spills :

-

Ensure adequate ventilation and wear appropriate PPE.

-

Avoid dust formation.

-

Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[7]

-

-

Large Spills :

-

Evacuate personnel from the area.

-

Prevent the material from entering drains or waterways.[10]

-

Contact environmental health and safety personnel for assistance with cleanup.

-

Section 6: Firefighting and Disposal

-

Firefighting :

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Hazards : In the event of a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) may be formed.[3]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

-

-

Waste Disposal :

Section 7: Conclusion and Disclaimer

This guide provides a framework for the safe handling of this compound based on the best available data for analogous compounds. It is not a substitute for a manufacturer-provided Safety Data Sheet. All laboratory personnel must review this guide, receive specific training, and adhere to all institutional safety policies. The ultimate responsibility for safe laboratory practice rests with the individual researcher and their institution.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-3-methylbutan-1-ol. National Institutes of Health. Retrieved from [Link]

-

Capot Chemical. (2015, December 23). MSDS of 3-Amino-1-butanol. Retrieved from [Link]

Sources

- 1. 3-Amino-3-methylbutan-1-ol | C5H13NO | CID 641000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 357185-97-8|this compound|BLD Pharm [bldpharm.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. capotchem.com [capotchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. warwick.ac.uk [warwick.ac.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

discovery and history of 3-Amino-3-methyl-1-butanol

An In-Depth Technical Guide to 3-Amino-3-methyl-1-butanol: Synthesis, Properties, and Applications

Foreword

As a Senior Application Scientist, my experience in the field of synthetic chemistry has repeatedly demonstrated the pivotal role of versatile building blocks in the successful development of novel therapeutics. 3-Amino-3-methyl-1-butanol is one such molecule. Its unique structural features, a primary alcohol, and a tertiary amine, make it a valuable intermediate in the construction of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and applications of this important compound. The content herein is structured to offer not just a recitation of facts, but a logical narrative that explains the "why" behind the "how," reflecting an approach of self-validating systems in experimental design.

Introduction to 3-Amino-3-methyl-1-butanol

3-Amino-3-methyl-1-butanol, with the CAS number 42514-50-1, is an organic compound featuring a primary alcohol and a tertiary amine functional group.[1][2] Its structure, a butane backbone with a hydroxyl group at position 1 and an amino and two methyl groups at position 3, provides a unique combination of steric hindrance and functional reactivity. This makes it a sought-after intermediate in medicinal chemistry and organic synthesis.[3]

Synthetic Methodologies

While a singular, seminal publication detailing the initial discovery of 3-Amino-3-methyl-1-butanol is not readily apparent in the historical literature, its synthesis can be logically deduced from fundamental and well-established organic reactions. The primary routes to this and structurally similar amino alcohols involve the formation of a carbon-carbon bond followed by the introduction or modification of the amino and alcohol functionalities.

Synthesis via Nitroalkane Precursor (Henry Reaction)

A robust and widely applicable method for the synthesis of β-amino alcohols is through the reduction of a corresponding β-nitro alcohol.[4] The precursor, 3-methyl-3-nitro-1-butanol, can be synthesized via a Henry (nitroaldol) reaction. This reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.[4]

Experimental Protocol: Synthesis of 3-Amino-3-methyl-1-butanol via Henry Reaction and Subsequent Reduction

Part A: Synthesis of 3-methyl-3-nitro-1-butanol

-

Reaction Setup: To a stirred solution of 2-nitropropane in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., sodium hydroxide or triethylamine).

-

Addition of Carbonyl: Slowly add ethylene oxide to the reaction mixture at a controlled temperature. The high reactivity and gaseous nature of ethylene oxide require careful handling and a well-controlled reaction setup.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Work-up: Quench the reaction with a weak acid and extract the product with an organic solvent. Purify the crude product by distillation or column chromatography to obtain 3-methyl-3-nitro-1-butanol.

Part B: Reduction of 3-methyl-3-nitro-1-butanol

-

Catalytic Hydrogenation: Dissolve the purified 3-methyl-3-nitro-1-butanol in a solvent such as ethanol or methanol. Add a hydrogenation catalyst, for instance, Raney nickel or palladium on carbon (Pd/C).[4]

-

Hydrogenation: Place the reaction mixture in a high-pressure vessel (autoclave) and introduce hydrogen gas at a specified pressure.

-

Reaction Monitoring and Work-up: After the reaction is complete (monitored by TLC or GC), filter off the catalyst. Remove the solvent under reduced pressure to yield 3-Amino-3-methyl-1-butanol. Further purification can be achieved by distillation.[4]

Synthesis via Grignard Reaction

An alternative and powerful method for C-C bond formation is the Grignard reaction.[5] The synthesis of 3-Amino-3-methyl-1-butanol can be envisioned through the reaction of a Grignard reagent with ethylene oxide.[5][6]

Experimental Protocol: Synthesis of 3-Amino-3-methyl-1-butanol via Grignard Reaction

-

Preparation of Grignard Reagent: Prepare a Grignard reagent from a suitable haloamine precursor, such as a protected 2-amino-2-methylpropyl halide. The amino group must be protected to prevent it from reacting with the Grignard reagent.

-

Reaction with Ethylene Oxide: Add the prepared Grignard reagent to a solution of ethylene oxide in an ethereal solvent (e.g., diethyl ether or THF) at low temperature.[5][6]

-